Sigma-1 Receptor Binding Affinity: Tetrahydroindazole Scaffold vs. Aromatic Indazole Scaffold
Optimized tetrahydroindazole derivatives exhibit low nanomolar affinity for the sigma-1 receptor, whereas closely related aromatic indazole compounds demonstrate substantially weaker binding. Specifically, compound 7bf (an N2-aryl tetrahydroindazole) displays a pKi of 7.8 M (Ki = 15.8 nM) at sigma-1 with >500-fold selectivity over sigma-2 [1]. In contrast, 3-phenyl-1H-indazole (CID 300385, the fully aromatic counterpart lacking the saturated cyclohexane ring) exhibits IC50 values in the low micromolar range (2.34–3.72 μM) against unrelated targets and shows no reported potent sigma-1 activity in primary literature [2]. This represents a >100-fold potency differential, underscoring the critical contribution of the saturated tetrahydroindazole core to sigma-1 engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 15.8 nM (pKi = 7.8) for optimized tetrahydroindazole analog 7bf |
| Comparator Or Baseline | 3-phenyl-1H-indazole (CID 300385): IC50 = 2.34–3.72 μM (2340–3720 nM) against alkaline phosphatase/MAPK10 |
| Quantified Difference | >100-fold higher potency for the tetrahydroindazole scaffold |
| Conditions | Radioligand binding assay; human sigma-1 receptor |
Why This Matters
Selection of a tetrahydroindazole core over an aromatic indazole core is essential for achieving meaningful sigma-1 receptor engagement in primary screening and lead optimization campaigns.
- [1] Iyamu ID, Lv W, Malik N, Mishra RK, Schiltz GE. Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands. Bioorg Med Chem. 2019;27(9):1824-1835. View Source
- [2] BindingDB. BDBM42696: 3-phenyl-1H-indazole. IC50 data for alkaline phosphatase (3.72 μM) and MAPK10 (2.34 μM). View Source
